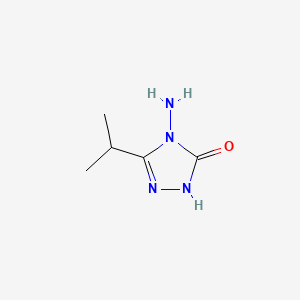![molecular formula C7H5BrN2O B1337542 3-(Bromomethyl)isoxazolo[5,4-b]pyridine CAS No. 58035-52-2](/img/structure/B1337542.png)
3-(Bromomethyl)isoxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various brominated pyridine and isoxazole derivatives has been explored in several studies. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using a systematic approach that involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions with different alkyl dibromide agents . Another study reported the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, which served as a scaffold for further functionalization . Additionally, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor for constructing new polyheterocyclic ring systems, showcasing the versatility of brominated pyridine compounds in synthesizing complex heterocycles .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. NMR spectroscopy was commonly used for characterization . In some cases, the structures were further confirmed using monocrystalline X-ray crystallography, providing detailed insights into the molecular geometry and intermolecular contacts, as determined through Hirshfeld surface analysis . Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory complemented the experimental findings and helped in understanding the electronic properties of the molecules .
Chemical Reactions Analysis
The brominated pyridine derivatives participated in a range of chemical reactions, leading to the formation of diverse heterocyclic compounds. For example, the reaction of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with different reagents yielded pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, pyrazolo[5,1-c]triazine derivatives, and dihydropyridines, among others . The reactivity of these compounds was further demonstrated by their ability to form new tetra- and penta-heterocyclic compounds through reactions with bis-nucleophilic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their structural features and reactivity patterns. The presence of bromine atoms in the molecules is indicative of their potential as intermediates in further substitution reactions due to the relatively high reactivity of bromine . The molecular docking studies of some derivatives into the binding site of S. aureus tyrosyl-tRNA synthetase revealed significant binding affinities, suggesting potential biological activity . The antibacterial properties of the pyrazolo[3,4-b]pyridine-based heterocycles were evaluated, highlighting the importance of these compounds in medicinal chemistry .
Applications De Recherche Scientifique
Synthesis of Isoxazol/5,4-b/ Pyridine-3-acetic Acids
Research by Abignente, E., de Caprariis, P., & Stein, M. (1975) involved the preparation of isoxazol [5,4-b] pyridin-3-acetic acids, demonstrating a method to synthesize these compounds. One of the compounds showed interesting auxin activity (Abignente, E., de Caprariis, P., & Stein, M., 1975).
Synthesis and Structural Study
A study by Suárez, M., et al. (2000) prepared isoxazolo[5,4-b]pyridin-6(7H)-ones from 3,4-dihydro-2(1H)-pyridones. The structural study of these heterocyclic systems involved X-ray analyses and theoretical calculations, providing insights into their favored conformers (Suárez, M., et al., 2000).
Synthesis of Heterocycles in Pharmaceuticals
Moustafa, O. S. (2003) described the synthesis of various heterocycles, including isoxazoles. The compounds synthesized were screened for their antimicrobial activity against different bacteria and fungi strains, marking their potential pharmaceutical interest (Moustafa, O. S., 2003).
Antiproliferative Properties of Derivatives
Jin, P., et al. (2015) synthesized chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-one derivatives and evaluated their antiproliferative properties against cancer cells in vitro. Some of these compounds exhibited activities, indicating their potential in cancer research (Jin, P., et al., 2015).
Microwave-assisted Synthesis for Drug Discovery
Tu, S., et al. (2009) reported a green synthetic protocol for producing polycyclic-fused isoxazolo[5,4-b]pyridines via a microwave-assisted one-pot tandem reaction. This method is suitable for library synthesis in drug discovery efforts due to its eco-friendliness and efficiency (Tu, S., et al., 2009).
Propriétés
IUPAC Name |
3-(bromomethyl)-[1,2]oxazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQCCDUUKPNJOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482683 |
Source


|
| Record name | 3-(bromomethyl)isoxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)isoxazolo[5,4-b]pyridine | |
CAS RN |
58035-52-2 |
Source


|
| Record name | 3-(Bromomethyl)isoxazolo[5,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58035-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(bromomethyl)isoxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














